6-phenyl-1H-indazol-3-amine

Chronic Myeloid Leukemia (CML) Bcr-Abl Kinase T315I Mutation

6-Phenyl-1H-indazol-3-amine (CAS: 100728-08-3) is a heterocyclic aromatic amine belonging to the indazole class of compounds. Its core structure consists of a fused benzene and pyrazole ring system, characterized by a phenyl substituent at the 6-position and a primary amine group at the 3-position.

Molecular Formula C13H11N3
Molecular Weight 209.252
CAS No. 100728-08-3
Cat. No. B2787728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-phenyl-1H-indazol-3-amine
CAS100728-08-3
Molecular FormulaC13H11N3
Molecular Weight209.252
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(C=C2)C(=NN3)N
InChIInChI=1S/C13H11N3/c14-13-11-7-6-10(8-12(11)15-16-13)9-4-2-1-3-5-9/h1-8H,(H3,14,15,16)
InChIKeyJVRYRQAVZOZLTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenyl-1H-indazol-3-amine (CAS 100728-08-3): Core Scaffold for Kinase Inhibitor Research


6-Phenyl-1H-indazol-3-amine (CAS: 100728-08-3) is a heterocyclic aromatic amine belonging to the indazole class of compounds. Its core structure consists of a fused benzene and pyrazole ring system, characterized by a phenyl substituent at the 6-position and a primary amine group at the 3-position . This specific substitution pattern confers a privileged scaffold for medicinal chemistry, particularly as a core building block in the design of novel kinase inhibitors. Its primary documented role is as a "hinge-binding moiety" (HBM) for the development of targeted cancer therapeutics, especially those aimed at overcoming drug-resistant mutations [1].

Why 6-Phenyl-1H-indazol-3-amine (100728-08-3) Cannot Be Substituted with Generic Indazole Analogs


Generic substitution with other indazole-based scaffolds or kinase inhibitor motifs is not a reliable procurement strategy due to the high degree of functional specificity dictated by the substitution pattern. The 6-phenyl group and the 3-amine functionality are not merely decorative; they are the critical determinants of target binding conformation and selectivity. Research explicitly identifies 6-phenyl-1H-indazol-3-amine as a validated "hinge-binding moiety" (HBM) that enables potent engagement with kinases like Bcr-Abl, including its clinically relevant T315I mutant form [1]. Interchanging this compound with a different regioisomer (e.g., 5-phenyl-1H-indazol-3-amine) or a simpler 3-aminoindazole core would fundamentally alter the pharmacophore, compromising binding affinity and jeopardizing the reproducibility of experimental outcomes [1]. The quantitative evidence below underscores why this specific building block is essential for maintaining research continuity and achieving desired biological activity.

Quantitative Differentiation: 6-Phenyl-1H-indazol-3-amine vs. Comparators in Kinase Inhibition


Potent Inhibition of Wild-Type and Imatinib-Resistant Bcr-Abl Kinases

6-Phenyl-1H-indazol-3-amine, when used as a hinge-binding moiety in the optimized inhibitor Y9, demonstrates potent inhibition of both wild-type Bcr-Abl and the therapeutically challenging T315I mutant, achieving a potency comparable to the gold-standard drug imatinib [1]. This head-to-head comparison highlights that this scaffold can overcome a major resistance mechanism where imatinib is ineffective.

Chronic Myeloid Leukemia (CML) Bcr-Abl Kinase T315I Mutation

Cellular Antiproliferative Activity Against Sensitive and Resistant CML Cell Lines

Beyond kinase inhibition, the optimized derivative Y9, incorporating the 6-phenyl-1H-indazol-3-amine HBM, demonstrates significant antiproliferative activity against both imatinib-sensitive (K562) and imatinib-resistant (K562R) chronic myeloid leukemia cell lines [1]. This cross-study comparable data illustrates the scaffold's translation from biochemical to cellular efficacy.

Chronic Myeloid Leukemia (CML) Antiproliferative Assay K562 Cell Line

Intellectual Property Coverage as a JAK Kinase Inhibitor Scaffold

The 6-phenyl-1H-indazole core structure is explicitly claimed in patent literature as a component of Janus Kinase (JAK) inhibitors, positioning it as a valuable scaffold for anti-inflammatory drug discovery, particularly for respiratory conditions like COPD [1]. This class-level inference highlights a distinct and commercially relevant application area separate from its use in oncology.

Janus Kinase (JAK) Inflammation COPD

Validated Physicochemical Identity for Reproducible Synthesis

Reliable procurement requires verified physicochemical identity. The molecular weight of 6-phenyl-1H-indazol-3-amine is definitively established at 209.25 g/mol with the molecular formula C13H11N3 . This baseline data is essential for quality control, inventory management, and synthetic planning, differentiating it from closely related analogs with different molecular weights and properties.

Chemical Synthesis Quality Control Analytical Chemistry

Defined Application Scenarios for 6-Phenyl-1H-indazol-3-amine (100728-08-3)


Development of Bcr-Abl Inhibitors for Imatinib-Resistant CML

Based on the evidence from Section 3, this compound is ideally suited as a core hinge-binding moiety in medicinal chemistry programs aimed at designing novel Bcr-Abl inhibitors that overcome the T315I gatekeeper mutation [1]. The demonstrated cellular and biochemical activity of derivative Y9 against both wild-type and mutant kinase forms provides a strong rationale for using this scaffold as a starting point for lead optimization.

Design of JAK Kinase Inhibitors for Inflammatory Disease Research

The patent coverage of 6-phenyl-1H-indazole derivatives as JAK inhibitors makes this scaffold a strategic choice for research groups focused on developing new therapies for inflammatory and respiratory diseases, such as chronic obstructive pulmonary disease (COPD) [2]. Its procurement is justified for projects involving JAK-STAT pathway modulation.

Chemical Biology Studies of Kinase Hinge-Binding Pharmacophores

Given its validated role as a hinge-binding moiety (HBM), this compound is a valuable tool for chemical biology studies investigating kinase inhibitor binding modes and structure-activity relationships (SAR). It can be used as a control or starting fragment in assays designed to map kinase ATP-binding sites or to explore new linker chemistries for targeted protein degradation [1].

Synthesis of Complex Kinase Inhibitor Libraries via Suzuki-Miyaura Cross-Coupling

The 6-phenyl group on the indazole core provides a natural handle for further diversification. This compound can serve as a versatile building block for generating focused libraries of kinase inhibitors through Suzuki-Miyaura cross-coupling reactions, enabling systematic exploration of chemical space around the critical hinge-binding region [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-phenyl-1H-indazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.